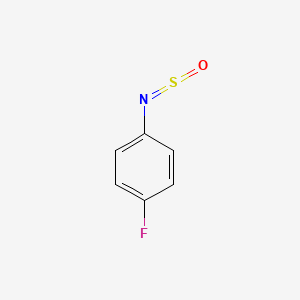

N-sulfinyl-4-fluoroaniline

Description

Historical Development and Significance of N-Sulfinylanilines

The study of N-sulfinylamines, a class of organosulfur compounds, dates back to 1890 with the pioneering work of Michaelis, who first synthesized N-sulfinylaniline. conicet.gov.arconicet.gov.ar This initial work laid a robust foundation for subsequent research into the structure, properties, and synthetic applications of these compounds, and the original preparative methods are still relevant today. conicet.gov.ar Organic N-sulfinyl compounds are characterized by the presence of a heterocumulene (-N=S=O) functional group. conicet.gov.ar A key structural feature that has garnered significant scientific interest is the non-linear geometry of this group, which gives rise to the possibility of syn and anti configurations based on the orientation around the C–N single bond and the S=O double bond. conicet.gov.arconicet.gov.ar

N-sulfinylanilines have emerged as significant compounds in diverse areas of chemistry, including materials science and pharmaceuticals. ontosight.ai Their utility stems from their unique chemical reactivity and physical properties. The sulfinyl group is a notable pharmacophore and is integral to the structure of various chiral auxiliaries, ligands, and catalysts used in asymmetric synthesis. researchgate.netacs.org The continued exploration of new synthetic methodologies and applications underscores the sustained importance of the N-sulfinylaniline scaffold in modern organic chemistry. ontosight.ai

Specific Context of N-Sulfinyl-4-fluoroaniline within Fluorinated Organic Chemistry

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and agrochemical design to modulate a compound's physical and chemical properties. ccspublishing.org.cnrsc.org The high electronegativity and small atomic radius of the fluorine atom can profoundly alter characteristics such as lipophilicity, metabolic stability, and binding affinity to biological targets. conicet.gov.arccspublishing.org.cn Consequently, fluorinated compounds often exhibit distinct properties compared to their non-fluorinated or other halogenated counterparts. conicet.gov.ar

This compound sits (B43327) at the intersection of sulfinylamine chemistry and organofluorine chemistry. The presence of a fluorine atom in the para position of the aniline (B41778) ring has a significant electronic effect on the N=S=O group. As an electron-withdrawing substituent, fluorine enhances the electrophilicity of the sulfur atom in the N-sulfinyl group. conicet.gov.ar This heightened reactivity makes this compound a valuable and reactive intermediate for various chemical transformations. conicet.gov.ar The parent compound, 4-fluoroaniline (B128567), is itself a common building block for synthesizing pharmaceuticals, agrochemicals, and other specialty chemicals. pubcompare.aiwikipedia.org

The synthesis of this compound is typically achieved through the reaction of 4-fluoroaniline with thionyl chloride (SOCl₂), yielding the product as a dark yellowish liquid. conicet.gov.ar Its structural and electronic properties have been characterized by various spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value/Description | Reference |

| Chemical Formula | C₆H₄FNOS | conicet.gov.ar |

| Appearance | Dark yellowish liquid | conicet.gov.ar |

| Synthesis | Reaction of 4-fluoroaniline with thionyl chloride (SOCl₂) | conicet.gov.ar |

| Symmetry Group | Cₛ | conicet.gov.ar |

| Conformation | Exists as a single syn (Z) conformer with a planar structure. | conicet.gov.ar |

| Vibrational Spectroscopy | Characterized by FT-IR and Raman spectroscopies. The N=S=O vibrational modes are key identifiers. | conicet.gov.ar |

| NMR Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR spectra have been used for characterization. | conicet.gov.ar |

| Reactivity | The electron-withdrawing fluorine atom increases the electrophilicity and reactivity of the sulfur atom. | conicet.gov.ar |

Scope and Research Objectives for this compound Investigations

Research involving this compound and its isomers is primarily driven by the goal of understanding the fundamental influence of fluorine substitution on the molecule's structure, reactivity, and potential for application in synthesis. Key research objectives often encompass several focused areas.

A primary objective is the detailed elucidation of the conformational and vibrational properties of fluorinated sulfinylanilines. conicet.gov.ar This involves a synergistic approach using experimental spectroscopic methods (FT-IR, Raman) and computational quantum chemical calculations. conicet.gov.arconicet.gov.ar Such studies have consistently shown that this compound preferentially adopts a planar, syn conformation, a finding rationalized by orbital interactions. conicet.gov.arconicet.gov.ar

Another significant research avenue is the exploration of the synthetic utility of these compounds. The enhanced reactivity of the N=S=O group, due to the electronic effects of the fluorine substituent, makes them attractive dienophiles or heterodienes in cycloaddition reactions, such as the Diels-Alder reaction, to form complex heterocyclic structures. conicet.gov.arresearchgate.net For example, N-sulfinylanilines react with norbornadiene to yield benzo-ortho-thiazine S-oxides. researchgate.net

Furthermore, a systematic objective within the field is the synthesis and characterization of a complete series of isomers (e.g., ortho-, meta-, and para-fluorosulfinylaniline) to create a comprehensive picture of how the substituent's position affects the molecule's electronic structure and chemical behavior. conicet.gov.arconicet.gov.ar This comparative analysis is crucial for fine-tuning the design of building blocks for applications in medicinal and materials chemistry.

Table 2: Summary of Key Research Findings for Fluorinated N-Sulfinylanilines

| Research Area | Key Findings | Reference |

| Conformational Analysis | This compound and other fluorinated isomers are predicted and observed to exist in a stable, planar syn conformation. This stability is influenced by conjugation and weak orbital interactions. | conicet.gov.arconicet.gov.ar |

| Reactivity Studies | Electron-withdrawing substituents like fluorine increase the rate of hydrolysis and the general reactivity of the N=S=O group toward nucleophiles and in cycloaddition reactions. | conicet.gov.arconicet.gov.ar |

| Spectroscopic Characterization | The vibrational modes of the N=S=O group are sensitive to the electronic effects of the ring substituents and have been thoroughly analyzed using IR and Raman spectroscopy in conjunction with theoretical calculations. | conicet.gov.arconicet.gov.ar |

| Synthetic Applications | Fluorinated N-sulfinylanilines serve as precursors in Diels-Alder reactions to synthesize heterocyclic compounds like benzo-ortho-thiazine derivatives. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(sulfinylamino)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFSBUHKAUZDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=S=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503816 | |

| Record name | 1-Fluoro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52326-08-6 | |

| Record name | 1-Fluoro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for N Sulfinyl 4 Fluoroaniline and Its Derivatives

Precursor Synthesis: Advanced Routes to 4-Fluoroaniline (B128567)

The synthesis of 4-fluoroaniline is a critical first step, with several established industrial methods. These routes are primarily centered around the introduction of the fluorine atom and the subsequent formation of the aniline (B41778) group.

A common pathway to 4-fluoroaniline involves the nitration of fluorobenzene (B45895) to form 4-fluoronitrobenzene, which is then reduced to the desired aniline. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. While this method is well-established, selectivity can be a challenge, as the reaction can also yield the 2-nitro isomer. researchgate.net The separation of these isomers is often achieved through distillation.

Subsequent reduction of the nitro group is a critical step. Various reducing agents can be employed, with catalytic hydrogenation being a prevalent industrial method due to its efficiency and cleaner waste streams compared to methods like iron powder reduction. researchgate.net

A patented process highlights a one-step method starting from p-halonitrobenzenes, reacting them with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent to form p-fluoroaniline derivatives. frontiersin.org

For the nitration of p-fluoroaniline to 4-fluoro-3-nitroaniline, a related process, carrying out the reaction under anhydrous conditions has been shown to significantly increase yields and purity, making it a commercially viable process. gchemglobal.com

The Halex process, which stands for halogen exchange, is a powerful and widely used industrial method for producing fluoroaromatics. wikipedia.org This process is particularly effective for synthesizing 4-fluoronitrobenzene, the direct precursor to 4-fluoroaniline. The reaction involves the nucleophilic substitution of a chlorine atom in 4-chloronitrobenzene with a fluorine atom using an alkali metal fluoride, such as potassium fluoride (KF). gchemglobal.comwikipedia.org

The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane. gchemglobal.comwikipedia.org The presence of the electron-withdrawing nitro group on the aromatic ring facilitates this nucleophilic aromatic substitution.

Recent research has focused on optimizing the Halex reaction conditions to improve yield and reaction rates. This includes the use of phase-transfer catalysts and microwave-assisted heating to enhance the efficiency of the fluorination process. google.comresearchgate.net One study demonstrated that using tetramethylammonium (B1211777) chloride as a phase transfer catalyst in DMF at 150°C for 15 hours resulted in a 97.86% conversion of p-chloronitrobenzene and a 91.58% yield of p-fluoronitrobenzene. researchgate.net

The resulting 4-fluoronitrobenzene is then reduced to 4-fluoroaniline, typically through catalytic hydrogenation. wikipedia.org

Catalytic hydrogenation is the preferred industrial method for the reduction of 4-fluoronitrobenzene to 4-fluoroaniline due to its high selectivity and yield. This process involves the reaction of 4-fluoronitrobenzene with hydrogen gas in the presence of a metal catalyst.

A variety of catalysts have been investigated for this transformation, with palladium- and platinum-based catalysts being highly effective. For instance, a process using a 10% Pd/C catalyst in methanol (B129727) at room temperature for 3 hours can achieve a 100% yield of 4-fluoroaniline. Another approach using a PtO2 catalyst with BF3-HF as a fluorinating agent and hydrogen as the reducing agent at 42°C for 12.5 hours resulted in a 95% yield with 100% conversion.

The choice of catalyst and reaction conditions can be tailored to optimize the process for industrial-scale production. Factors such as catalyst loading, hydrogen pressure, temperature, and solvent all play a crucial role in the efficiency and selectivity of the hydrogenation. For example, a patented method describes the hydrogenation of 3,5-dichloro-4-fluoronitrobenzene (B1581561) in an autoclave using a Pd/C catalyst at a reaction pressure of 1.0-4.0 MPa and a temperature of 60-120°C for 2-5 hours to produce p-fluoroaniline. researchgate.net

| Catalyst | Support | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| Pd/C | Carbon | H2 | Methanol | 20 | Atmospheric | 100 | |

| PtO2 | - | H2 | - | 42 | - | 95 | |

| Pd/C | Carbon | H2 | Ethanol/Water | 60-120 | 1.0-4.0 MPa | High | researchgate.net |

| Palladium-supported | - | 1,4-cyclohexadiene | - | - | - | - | researchgate.net |

Classical and Contemporary Synthesis of N-Sulfinyl-4-fluoroaniline

The conversion of 4-fluoroaniline to this compound is typically achieved through a reaction with thionyl chloride (SOCl2). This method, often referred to as Michaelis's method in a broader context of N-sulfinylaniline synthesis, remains the cornerstone of industrial production.

The classical synthesis of N-sulfinylanilines involves the direct reaction of an aniline with thionyl chloride. wikipedia.org In the case of this compound, 4-fluoroaniline is treated with thionyl chloride, leading to the formation of the desired product along with hydrochloric acid as a byproduct.

The reaction mechanism is believed to proceed through a nucleophilic attack of the nitrogen atom of the aniline on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and a proton to form the this compound. The presence of the fluorine atom on the aniline ring can influence the reactivity of the amino group, but the fundamental mechanism remains the same. The reaction is often carried out in an inert solvent to control the reaction rate and facilitate product isolation.

For industrial-scale production, the optimization of the reaction between 4-fluoroaniline and thionyl chloride is crucial to maximize yield, minimize byproducts, and ensure a cost-effective process. Key parameters that are often optimized include the reaction temperature, the stoichiometry of the reactants, the choice of solvent, and the method of byproduct removal.

While specific proprietary industrial processes are not always publicly disclosed, general principles of chemical engineering and process optimization are applied. This can include the use of a slight excess of thionyl chloride to ensure complete conversion of the aniline, followed by a purification step to remove any unreacted thionyl chloride. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride.

The choice of solvent is also critical. Inert solvents such as toluene (B28343) or dichloromethane (B109758) are often used to facilitate the reaction and subsequent work-up. The removal of the hydrochloric acid byproduct is important to drive the reaction to completion. This can be achieved by conducting the reaction under a stream of inert gas or by the addition of a non-nucleophilic base to neutralize the acid.

Continuous flow reactors are also being explored for the synthesis of related compounds, which can offer advantages in terms of safety, scalability, and process control compared to traditional batch reactors. While specific data for the industrial production of this compound is limited in the public domain, the principles of process intensification and optimization are actively applied in the chemical industry to enhance the efficiency of such transformations.

Synthesis of Structurally Modified this compound Analogs

The modification of the N-sulfinylaniline scaffold is primarily achieved by altering the substitution pattern of the aromatic ring. Synthetic chemists have developed methods to introduce substituents at the ortho, meta, and para positions relative to the N-sulfinyl group, as well as techniques to incorporate a wide array of functional groups.

Strategies for ortho-, meta-, and para-Substituted N-Sulfinylanilines

The regioselective synthesis of substituted N-sulfinylanilines is crucial for structure-activity relationship studies. Different strategies are employed depending on the desired substitution pattern.

A significant method for the synthesis of ortho-substituted N-sulfinylanilines involves the reaction of N-alkyl sulfoximines with arynes generated in situ. acs.orgnih.gov This transformation proceeds under mild conditions and demonstrates a broad substrate scope. The reaction is believed to occur through a multistep sequence initiated by a formal [2+2] cycloaddition, followed by bond-breaking and a highly selective intramolecular relocation of an aryl group to the nitrogen atom. acs.org

For meta- and para-substituted N-sulfinylanilines, a more direct and conventional approach is often utilized. This method involves the reaction of a pre-substituted aniline with thionyl chloride (SOCl₂), typically in a solvent like benzene (B151609) under reflux conditions. core.ac.uk The availability of a wide range of commercially or synthetically accessible substituted anilines makes this a versatile route to various analogs. For instance, 3-nitro-N-sulfinylaniline and 4-bromo-N-sulfinylaniline have been successfully synthesized from 3-nitroaniline (B104315) and 4-bromoaniline (B143363), respectively. core.ac.ukresearchgate.net While methods exist for the specific synthesis of meta-substituted anilines that can serve as precursors, such as the three-component reaction of 1,3-diketones, acetone, and amines, the subsequent reaction with thionyl chloride remains the key step to form the N-sulfinyl group. beilstein-journals.orgrsc.org

The following table summarizes the primary strategies for achieving regioselective substitution on the N-sulfinylaniline ring.

| Position | Synthetic Strategy | Precursors | Key Reagents | Reference |

| Ortho | Aryne Insertion / Rearrangement | N-Alkyl Sulfoximines, Aryne Precursors | Cesium Fluoride (CsF) | acs.org |

| Meta | Condensation | meta-Substituted Anilines | Thionyl Chloride (SOCl₂) | core.ac.ukresearchgate.net |

| Para | Condensation | para-Substituted Anilines | Thionyl Chloride (SOCl₂) | core.ac.ukresearchgate.net |

Introduction of Diverse Functional Groups into the Aromatic Ring

The incorporation of various functional groups onto the aromatic ring of N-sulfinylanilines is key to modulating their chemical and physical properties.

The most straightforward method for introducing functional groups is to start with an aniline precursor that already contains the desired functionality. This approach has been effectively used to synthesize N-sulfinylanilines bearing both electron-withdrawing and electron-donating groups. For example, the reaction of 3-nitroaniline with thionyl chloride yields 3-nitro-N-sulfinylaniline, introducing a strongly electron-withdrawing nitro group at the meta position. researchgate.net Similarly, using 4-bromoaniline as a starting material allows for the incorporation of a halogen atom at the para position, resulting in 4-bromo-N-sulfinylaniline. core.ac.ukresearchgate.net

The synthesis of ortho-sulfinylanilines via the aryne reaction pathway has been noted for its good functional group tolerance. nih.gov This allows for the presence of various substituents on the precursor molecules without interfering with the primary reaction, expanding the range of accessible ortho-functionalized analogs. acs.org

The table below provides examples of structurally modified N-sulfinylaniline analogs and the precursors from which they are synthesized.

| Target Compound | Aromatic Ring Substituent | Position | Precursor Aniline | Synthetic Method | Reference |

| 3-Nitro-N-sulfinylaniline | Nitro (-NO₂) | meta | 3-Nitroaniline | Condensation with SOCl₂ | core.ac.ukresearchgate.net |

| 4-Bromo-N-sulfinylaniline | Bromo (-Br) | para | 4-Bromoaniline | Condensation with SOCl₂ | core.ac.ukresearchgate.net |

| 4,4'-(Ethane-1,2-diyl)di-N-sulfinylaniline | -(CH₂)₂-Ar-NSO | para | 4,4'-(Ethane-1,2-diyl)dianiline | Condensation with SOCl₂ | core.ac.ukresearchgate.net |

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of N Sulfinyl 4 Fluoroaniline

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. Each vibrational mode corresponds to a specific molecular motion, creating a unique spectral fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. thermofisher.comspectroscopyonline.com The resulting spectrum provides a detailed fingerprint of the functional groups present. For N-sulfinyl-4-fluoroaniline, the FT-IR spectrum is characterized by absorption bands corresponding to the fluoro-substituted aromatic ring and the N-sulfinyl group.

Key regions in the FT-IR spectrum include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: A series of bands usually found in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption band, characteristic of the carbon-fluorine bond, is expected in the 1250-1000 cm⁻¹ region.

N=S=O Group Vibrations: The most distinctive feature, with strong, characteristic bands for its stretching and bending modes. researchgate.net

The precise positions of these bands can be influenced by the electronic interplay between the electron-withdrawing fluorine atom and the N=S=O group through the aromatic ring.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. mdpi.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. This often results in strong signals for symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. For this compound, Raman spectroscopy is particularly useful for analyzing the symmetric vibrations of the aromatic ring and the N=S=O group.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal by many orders of magnitude when a molecule is adsorbed onto or near a nanostructured metallic surface (typically gold or silver). semanticscholar.orgmdpi.com This enhancement arises from electromagnetic and chemical mechanisms, including localized surface plasmon resonance. mdpi.comrsc.orgyoutube.com While specific SERS studies on this compound are not widely documented, the technique offers significant potential for:

Ultra-sensitive detection: Enabling analysis at very low concentrations. northwestern.edu

Surface interaction studies: Providing insights into the molecule's orientation and bonding when adsorbed on a metallic substrate.

The N-sulfinyl (N=S=O) group gives rise to highly characteristic and intense vibrational bands, which are crucial for its identification. The primary modes are the symmetric and asymmetric stretching vibrations. Theoretical studies and experimental data on related compounds show that the N=S=O group has distinct vibrational frequencies. nih.gov

Asymmetric Stretch (ν_as(NSO)): This mode typically appears as a very strong band in the FT-IR spectrum, generally in the 1280–1310 cm⁻¹ range. It involves the out-of-phase stretching of the N=S and S=O bonds.

Symmetric Stretch (ν_s(NSO)): This vibration occurs at a lower frequency, usually between 1120 cm⁻¹ and 1190 cm⁻¹, and involves the in-phase stretching of the same bonds. This band is often strong in both IR and Raman spectra.

Bending Mode (δ(NSO)): The NSO bending vibration is found at a much lower wavenumber, typically in the 500–650 cm⁻¹ region.

These characteristic frequencies provide definitive evidence for the presence of the N-sulfinyl moiety.

Interactive Table 1: Summary of Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| Asymmetric N=S=O Stretch | 1280-1310 | Very Strong | Medium |

| C-F Stretch | 1250-1000 | Strong | Weak |

| Symmetric N=S=O Stretch | 1120-1190 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic structure of a molecule by probing the magnetic properties of atomic nuclei. thermofisher.comnih.gov

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the aromatic ring's substitution pattern. The electron-withdrawing nature of both the fluorine atom and the N=S=O group significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR: The spectrum is expected to show two distinct signals for the aromatic protons due to the molecule's symmetry. These signals will appear as complex multiplets (often triplets or doublets of doublets) because of coupling between adjacent protons (³J_HH) and coupling with the fluorine nucleus (³J_HF and ⁴J_HF). The protons ortho to the fluorine atom will be shifted to a different extent than those ortho to the N=S=O group.

¹³C NMR: The ¹³C NMR spectrum will display four signals for the aromatic carbons. The carbon atom directly bonded to the fluorine (C-F) will show a large one-bond carbon-fluorine coupling constant (¹J_CF). The other carbons will also exhibit smaller couplings to fluorine (²J_CF, ³J_CF). The chemical shifts are diagnostic of the electronic effects of the substituents. For comparison, the ¹³C NMR spectrum of the parent 4-fluoroaniline (B128567) shows signals at approximately 115.6 ppm (d, J=22.4 Hz), 116.1 ppm (d, J=7.6 Hz), 142.6 ppm (d, J=2.0 Hz), and 156.4 ppm (d, J=235.2 Hz). rsc.org The introduction of the N=S=O group is expected to further shift these signals, particularly the carbon atom bonded to the nitrogen.

Interactive Table 2: Comparison of Experimental ¹³C NMR Data for 4-Fluoroaniline and Predicted Trends for this compound

| Carbon Atom | 4-Fluoroaniline Chemical Shift (ppm) rsc.org | Expected Shift Change with N=S=O Group | C-F Coupling |

|---|---|---|---|

| C-N | 142.6 | Downfield shift | Small (³J_CF) |

| C (ortho to N) | 116.1 | Downfield/Upfield shift | Small (²J_CF) |

| C (meta to N) | 115.6 | Downfield/Upfield shift | Small (³J_CF) |

Directly probing the nuclei within the N=S=O group via ¹⁵N and ¹⁷O NMR offers unparalleled insight into its electronic structure, although these techniques present experimental challenges.

¹⁵N NMR Spectroscopy: The ¹⁵N nucleus has a low natural abundance and a low gyromagnetic ratio, often requiring isotopic enrichment or specialized techniques like HMBC for detection. japsonline.com The chemical shift of the nitrogen in the N=S=O group is highly sensitive to the nature of the substituent on the aromatic ring and provides direct information about the N=S bond character. Studies on N-sulfinylanilines have shown that the ¹⁵N chemical shift is a sensitive probe of the electronic environment. researchgate.net The value for this compound would reflect the electron-withdrawing effect of the para-fluoro substituent.

¹⁷O NMR Spectroscopy: ¹⁷O is a quadrupolar nucleus with a very low natural abundance (0.037%), making its detection challenging and resulting in broad signals. nih.govsemanticscholar.org Despite these difficulties, the ¹⁷O chemical shift is a direct measure of the electronic environment around the oxygen atom. acs.org In the context of the N=S=O group, the ¹⁷O chemical shift can provide crucial information about the nature of the sulfur-oxygen bond, helping to distinguish between different resonance structures and understand the degree of π-bonding. researchgate.netnih.gov

Multi-dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the covalent framework of this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. columbia.educolumbia.edu

The HSQC experiment correlates the chemical shifts of protons with the signals of the carbon atoms to which they are directly attached, providing direct one-bond ¹H-¹³C connectivity. sdsu.edu For this compound, this would reveal which proton signals correspond to the carbon atoms of the fluoro-substituted aromatic ring.

The HMBC experiment is crucial for identifying longer-range connections, showing correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is instrumental in piecing together the molecular skeleton. For instance, the protons on the aromatic ring would show correlations to multiple carbon atoms, confirming the ring structure and the substitution pattern. The absence of direct one-bond correlations in HMBC spectra helps to distinguish these from HSQC correlations. columbia.edu

| Proton (¹H) Position | Expected HSQC Correlation (¹³C, 1-bond) | Expected HMBC Correlations (¹³C, 2- and 3-bonds) |

|---|---|---|

| H2 / H6 | C2 / C6 | C4, C1 |

| H3 / H5 | C3 / C5 | C1, C4 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like this compound. rsc.org In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI).

The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass. Additionally, the high energy of electron ionization causes the molecule to break apart into characteristic fragment ions. dss.go.th The analysis of this fragmentation pattern provides a molecular fingerprint that aids in structural confirmation. For this compound, key fragmentation pathways could include the loss of the sulfinyl group (SO) or the entire N=S=O moiety.

| m/z (mass-to-charge ratio) | Plausible Fragment Identity | Fragment Lost |

|---|---|---|

| 157 | [C₆H₄FNSO]⁺ (Molecular Ion) | - |

| 109 | [C₆H₄FN]⁺ | SO |

| 95 | [C₆H₄F]⁺ | NSO |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). longdom.org This level of precision allows for the unambiguous determination of a compound's elemental formula. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry can easily achieve the high resolving power necessary for this task. nih.govpnnl.gov

For this compound (C₆H₄FNSO), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions. This capability is critical for confirming the identity of the compound in complex samples or for verifying the outcome of a chemical synthesis.

| Molecular Formula | Calculated Exact Mass (Da) | Technique |

|---|---|---|

| C₆H₄FNSO | 157.0052 | HRMS (e.g., FT-ICR, Orbitrap) |

X-ray Diffraction Analysis of this compound Derivatives

While the crystal structure of this compound itself may not be widely reported, analysis of its derivatives by single-crystal X-ray diffraction provides definitive, three-dimensional structural information. This technique is the gold standard for determining bond lengths, bond angles, and the spatial arrangement of atoms in the solid state.

X-ray diffraction analysis of a suitable single crystal of an this compound derivative yields fundamental crystallographic data. This includes the determination of the unit cell parameters (the dimensions a, b, and c, and the angles α, β, and γ), which define the basic repeating unit of the crystal lattice. mdpi.com The analysis also identifies the crystal system (e.g., monoclinic, triclinic) and the space group, which describes the symmetry elements within the crystal.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

Note: Data presented is representative of a related fluorinated organic compound for illustrative purposes.

The packing of molecules within a crystal is governed by a network of intermolecular interactions. chemrxiv.org In derivatives of this compound, several types of weak hydrogen bonds are expected to play a significant role in the supramolecular architecture.

C-H···F Interactions: These are considered weak hydrogen bonds where a carbon-bound hydrogen atom interacts with an electronegative fluorine atom. rsc.org The strength and geometry of these interactions depend on the local electronic environment.

C-H···N Interactions: Similar to C-H···F bonds, these interactions involve a hydrogen atom bonded to a carbon acting as a hydrogen bond donor to a nitrogen atom. The strength of this type of bond increases as the hybridization of the carbon atom changes from sp³ to sp². nih.gov

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| C-H···F | Weak hydrogen bond between an aromatic C-H and a fluorine atom. | H···F: ~2.2 - 2.6 |

| C-H···N | Weak hydrogen bond between an aromatic C-H and the nitrogen of the sulfinylamine group. | H···N: ~2.4 - 2.8 |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | ~3.3 - 3.8 |

Iv. Computational and Theoretical Investigations of N Sulfinyl 4 Fluoroaniline Molecular Structure and Properties

Quantum Chemical Calculations for Geometrical Optimization

At the heart of understanding the molecular structure of N-sulfinyl-4-fluoroaniline are quantum chemical calculations aimed at finding the most stable arrangement of its atoms in space, known as geometrical optimization.

Density Functional Theory (DFT) has emerged as a robust and widely used method for these calculations, balancing computational cost with high accuracy. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. This functional has demonstrated reliability in predicting the geometries and vibrational frequencies of a wide range of organic molecules.

The choice of a basis set is equally critical, as it defines the set of mathematical functions used to describe the distribution of electrons within the molecule. For this compound and its analogs, a basis set such as 6-311++G(df,pd) is often selected. This nomenclature indicates a triple-zeta valence basis set, augmented with diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (df,pd) to account for the non-spherical nature of electron density in chemical bonds. This level of theory has been shown to provide results that are in good agreement with experimental findings for related compounds. researchgate.net

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N | Data not available |

| N=S | Data not available |

| S=O | Data not available |

| C-F | Data not available |

| Bond Angles (°) ** | |

| C-N-S | Data not available |

| N-S-O | Data not available |

| Dihedral Angles (°) ** | |

| C-C-N-S | Data not available |

| C-N-S-O | Data not available |

This table is a template for the predicted equilibrium geometries of this compound. Specific values are pending detailed computational studies.

Conformational Analysis and Potential Energy Surfaces of this compound

The N-sulfinyl group (-N=S=O) can adopt different spatial orientations relative to the aniline (B41778) ring, leading to the existence of conformational isomers, or conformers.

Two primary conformers are of interest: the syn and anti forms. These are defined by the dihedral angle of the C-N-S-O atoms. In the syn conformer, the S=O bond is on the same side of the N-S bond as the phenyl ring, while in the anti conformer, it is on the opposite side. Theoretical studies on related N-sulfinylanilines have consistently shown that the syn conformation is the more stable of the two. researchgate.net For this compound, experimental observations are consistent with the existence of a single, dominant conformer, which is presumed to be the syn form, belonging to the C_s symmetry group.

The energy difference between the syn and anti conformers, and the energy barrier to rotation around the C-N bond, are key parameters determined through conformational analysis. By mapping the potential energy surface as a function of the C-N-S-O dihedral angle, the rotational barrier can be calculated. While the precise energy difference and rotational barrier for this compound have not been reported, studies on similar molecules suggest that the energy barrier for the syn to anti interconversion is significant enough to make the syn conformer the predominantly populated species at room temperature.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Syn | 0.0 (presumed) | Data not available |

| Anti | Data not available | Data not available |

This table presents a template for the energetic comparison of the syn and anti conformers of this compound. Specific values require dedicated computational investigation.

Electronic Structure Analysis and Bonding Characteristics

To gain a deeper understanding of the chemical bonding and electron distribution within this compound, Natural Bond Orbital (NBO) analysis is a powerful computational tool. NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns more closely with classical Lewis structures.

V. Reactivity and Reaction Mechanisms of N Sulfinyl 4 Fluoroaniline

Electrophilic Nature of the N=S=O Group in N-Sulfinyl-4-fluoroaniline

The sulfinylamine function (Ar–N=S=O) is inherently reactive and prone to addition reactions across the N=S bond. core.ac.uk The core of this reactivity lies in the electrophilic character of the sulfur atom within the N=S=O group.

Activation of the N=S Bond by Electron-Withdrawing Fluorine Substituent

The reactivity of the N=S=O group is highly dependent on the electronic nature of the aromatic substituent. The fluorine atom at the para-position of the aniline (B41778) ring is a moderately electron-withdrawing group. This property is key to activating the N=S bond in this compound.

The fluorine atom exerts a negative inductive effect (-I), pulling electron density from the benzene (B151609) ring. This withdrawal of electron density extends to the nitrogen atom of the sulfinylamino group. As the nitrogen atom becomes more electron-deficient, its ability to donate electron density to the adjacent sulfur atom is diminished. This reduction in electron donation enhances the partial positive charge on the sulfur atom, making it more electrophilic and, consequently, more susceptible to attack by nucleophiles. Theoretical and spectroscopic studies on para-substituted sulfinylanilines have shown that electron-withdrawing groups, such as the trifluoromethyl (CF3) group, significantly influence the electronic properties and bond characteristics of the N=S=O moiety, with the N=S bond being more strongly affected than the S=O bond. researchgate.net This principle directly applies to the 4-fluoro substituent, which similarly enhances the electrophilicity of the sulfur center.

Table 1: Influence of Substituents on the Electrophilicity of the N=S=O Group in N-Sulfinylanilines

| Substituent (at para-position) | Electronic Effect | Expected Impact on Sulfur Electrophilicity |

| -OCH3 (Methoxy) | Electron-donating | Decrease |

| -CH3 (Methyl) | Electron-donating | Decrease |

| -H (Hydrogen) | Neutral (Reference) | Baseline |

| -F (Fluoro) | Electron-withdrawing | Increase |

| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing | Strong Increase |

| -NO2 (Nitro) | Strongly electron-withdrawing | Strong Increase |

This table is generated based on established principles of electronic effects in organic chemistry.

Role of the Electrophilic Sulfur Atom in Reaction Initiation

The enhanced electrophilicity of the sulfur atom in this compound is the cornerstone of its reaction mechanisms. It serves as the primary site for the initiation of nucleophilic attacks. A wide range of nucleophiles, including water, alcohols, amines, and carbanions, can react with this compound by targeting this electrophilic sulfur center. This initial attack typically leads to the formation of a tetrahedral intermediate, which can then proceed through various pathways, such as addition, substitution, or rearrangement, to yield the final products. The high reactivity of the Ar–N=S=O function is a defining characteristic of this class of compounds. core.ac.ukresearchgate.net

Nucleophilic Reactions with this compound

The electrophilic sulfur atom readily engages with various nucleophiles, leading to a diverse range of chemical transformations.

Reaction with Water: Hydrolysis Pathways and Stability Dependence on Substituents

N-sulfinylanilines are generally sensitive to moisture and undergo hydrolysis. The reaction of this compound with water is initiated by the nucleophilic attack of a water molecule on the electrophilic sulfur atom. concordia.ca This process ultimately leads to the cleavage of the N=S bond, yielding 4-fluoroaniline (B128567) and sulfur dioxide.

The mechanism for the hydrolysis of the parent compound, N-sulfinylaniline, has been studied computationally, revealing that the reaction involves the attack of water on the sulfur atom. concordia.ca The presence of additional water molecules can facilitate the reaction by forming a hydrogen-bonded network that stabilizes the transition state. concordia.ca Given that the electron-withdrawing fluorine atom in this compound increases the electrophilicity of the sulfur atom, it is expected to be more susceptible to hydrolysis compared to unsubstituted N-sulfinylaniline or derivatives with electron-donating groups. This increased reactivity means the compound must be handled under anhydrous conditions to prevent decomposition.

Reactions with Carboxylic Acids and Derivative Formation

N-sulfinylamines react with carboxylic acids to form a variety of products, often N-acylsulfonamides, through a mechanism that involves nucleophilic attack and subsequent elimination of sulfur dioxide. researchgate.net Recent studies have also demonstrated direct radical-mediated decarboxylative reactions to produce sulfinamides. nih.govresearchgate.net

In a typical non-radical pathway, the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of this compound. This is followed by a rearrangement and the elimination of SO2, leading to the formation of an N-(4-fluorophenyl)amide. The reaction conditions can influence the exact nature of the products. For instance, the reaction between N-sulfinyltrifluoromethanesulfonamide and various carboxylic acids yields N-acyltrifluoromethanesulfonamides. researchgate.net The presence of the electron-withdrawing fluoro group in this compound would likely facilitate the initial nucleophilic attack by the carboxylic acid, enhancing the reaction rate.

Table 2: Representative Nucleophilic Reactions and Products

| Nucleophile | Reagent | Product Type |

| Water | H₂O | 4-Fluoroaniline + SO₂ |

| Carboxylic Acid | R-COOH | N-(4-fluorophenyl)amide |

| Alcohol | R-OH | N/A (Leads to complex mixtures/decomposition) |

| Primary/Secondary Amine | R₂NH | N,N-disubstituted-N'-(4-fluorophenyl)sulfurous diamide |

Cycloaddition Reactions Involving this compound

One of the most significant aspects of the reactivity of N-sulfinylanilines is their participation in cycloaddition reactions, particularly the hetero-Diels-Alder reaction. wikipedia.orgdbpedia.orgwikipedia.org In these reactions, the N=S bond of the sulfinylamino group can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. core.ac.uk

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com Consequently, the electron-withdrawing fluorine atom in this compound makes it a more potent dienophile than unsubstituted N-sulfinylaniline. This heightened reactivity facilitates cycloaddition with a wide range of dienes under milder conditions. These reactions are valuable in organic synthesis as they allow for the construction of complex cyclic sulfonamides with high stereocontrol. nih.gov Beyond acting as a dienophile, aromatic sulfinylamines can also function as dienes or participate in 1,3-dipolar cycloadditions, showcasing their synthetic versatility. core.ac.uk

Table 3: Cycloaddition Potential of this compound

| Reaction Type | Role of this compound | Reactant Partner | Product Type |

| Hetero-Diels-Alder [4+2] | Dienophile | Conjugated Diene | Cyclic Sulfinamide |

| Hetero-Diels-Alder [4+2] | Diene | Alkene/Alkyne | Six-membered N,S-heterocycle |

| 1,3-Dipolar Cycloaddition | 1,3-Dipolarophile | Dipole (e.g., Nitrone) | Five-membered N,S-heterocycle |

Catalytic Transformations Utilizing this compound

The unique reactivity of the N-sulfinyl group makes this compound a valuable substrate in a range of catalytic processes, enabling the construction of complex molecular architectures.

Oxo/imido heterometathesis is a powerful reaction for the synthesis of metal-imido complexes, which are important in catalysis and materials science. In this reaction, the N=S=O group of a sulfinylamine exchanges with a metal-oxo (M=O) group. This process transfers the imido fragment (N-Ar) to the metal center, forming a new metal-imido (M=N-Ar) bond and releasing sulfur dioxide (SO₂). nih.gov N-sulfinylamines are highly effective reagents for this transformation due to their bent structure and reactivity. nih.gov

This metathesis offers a more convenient route to imido complexes compared to methods using isocyanates or amines. nih.gov The reaction has been successfully applied to various transition metal-oxo complexes, including those of vanadium, chromium, molybdenum, and tungsten, to generate the corresponding N-arylimido derivatives. nih.govresearchgate.net Grafting metal complexes like VOCl₃ onto silica (B1680970) can dramatically enhance their catalytic activity in the heterometathesis of N-sulfinylamines with carbonyl compounds. researchgate.net

| Metal-Oxo Precursor | Resulting Imido Complex | Byproduct |

|---|---|---|

| VOCl₃ | [V(N-4-FC₆H₄)Cl₃] | SO₂ nih.gov |

| CrO₂Cl₂ | [Cr(N-4-FC₆H₄)₂Cl₂] | SO₂ nih.gov |

| MoO₂Cl₂ | [Mo(N-4-FC₆H₄)₂Cl₂] | SO₂ nih.gov |

This compound and its derivatives are versatile substrates in metal-catalyzed reactions for forming C-N and C-S bonds.

Palladium-Catalyzed Reactions: Palladium catalysts enable the addition of aryl halides to N-sulfinylamines, providing a route to synthesize sulfinamides. core.ac.uk This method avoids the use of preformed, highly reactive organometallic reagents and exhibits broad functional group tolerance. core.ac.uk While this compound itself can be a substrate, related palladium-catalyzed C-N coupling reactions are well-established for creating fluorinated anilines from fluoroalkylamines and aryl halides, highlighting the utility of palladium in forging bonds to fluorinated aryl systems. nih.govnih.gov

Copper-Catalyzed Reactions: Copper catalysts have been employed for the sulfinyl cross-coupling of sulfinamides with aldehyde-derived N-tosylhydrazones to produce sulfoxides. nih.govorganic-chemistry.org This reaction proceeds via S-N/S-C bond interconversions. nih.govorganic-chemistry.org this compound can serve as a precursor to the necessary sulfinamide starting materials for such transformations.

Silver-Catalyzed Reactions: Silver catalysts can promote the cyclization of N-sulfinylimines derived from ortho-alkynylbenzaldehydes. researchgate.net This reaction cascade involves an initial cyclization followed by an intermolecular transfer of the sulfinyl group from the nitrogen atom to a silver-bound carbon intermediate, ultimately yielding 4-sulfinylisoquinolines. researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. N-sulfinylanilines and related N-sulfonyl compounds are valuable components in such reactions.

For example, a three-component reaction between an alkyne, a sulfonyl azide, and an amine, often catalyzed by copper, can produce N-sulfonylamidines. beilstein-journals.org In a similar vein, this compound could potentially participate in MCRs. It could act as a precursor to an imine in situ, which then engages with other components. For instance, in a Povarov-type reaction, an aniline, an aldehyde, and an alkene can combine to form tetrahydroquinolines. nih.gov The unique electronic properties of this compound could be exploited to develop novel MCRs for the synthesis of complex, fluorine-containing heterocyclic libraries.

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product Scaffold |

|---|---|---|---|---|

| Imine-based MCR | 4-Fluoroaniline (from hydrolysis of NSO group) | An aldehyde (e.g., Benzaldehyde) | An isocyanide (e.g., Cyclohexyl isocyanide) | α-Aminoamide (Ugi-type product) nih.gov |

| Povarov-type Reaction | N-(4-Fluorophenyl)imine (formed in situ) | An electron-rich alkene | (Lewis Acid Catalyst) | Tetrahydroquinoline nih.gov |

Vi. Synthetic Applications of N Sulfinyl 4 Fluoroaniline in Advanced Organic Synthesis

N-Sulfinyl-4-fluoroaniline as a Chiral Auxiliary and Building Block

The primary role of this compound in organic synthesis is as a precursor to chiral N-(4-fluorophenyl)sulfinyl imines. These imines are pivotal intermediates for the stereoselective synthesis of a wide array of chiral nitrogenous compounds. The sulfinyl group is not only a powerful stereodirecting group but also serves as a protective group for the resulting amine, which can be easily removed under mild acidic conditions. researchgate.net

The addition of organometallic reagents to N-sulfinyl imines is a cornerstone for the asymmetric synthesis of chiral amines. researchgate.net Imines derived from the condensation of this compound with various aldehydes or ketones would serve as the electrophilic partner in these reactions. The addition of Grignard reagents, organolithium compounds, or other organometallics proceeds via a sterically controlled pathway, often rationalized by a six-membered ring transition state where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen. This rigid conformation effectively shields one face of the imine, leading to a highly diastereoselective nucleophilic attack.

For instance, the reaction of an N-(4-fluorophenyl)sulfinyl aldimine with a Grignard reagent is expected to produce the corresponding sulfinamide with high diastereoselectivity. Subsequent hydrolysis of the N-S bond readily yields the free chiral amine in high enantiomeric purity. The versatility of this method allows for the synthesis of a diverse range of α-branched and α,α-disubstituted amines, which are prevalent motifs in pharmaceuticals and natural products. nih.gov

Table 1: Representative Asymmetric Synthesis of Chiral Amines via Nucleophilic Addition to N-Sulfinyl Imines (Analogous Systems) This table presents data from closely related N-arylsulfinyl imine systems to illustrate the typical efficiency of the methodology.

| Aldehyde/Ketone Substrate | Nucleophile (R-MgX) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Benzaldehyde | EtMgBr | >98:2 | 95 | nih.gov |

| Isovaleraldehyde | PhMgBr | 96:4 | 89 | nih.gov |

| Acetophenone | MeMgBr | 95:5 | 85 | researchgate.net |

| 3-Pentanone | n-BuLi | 94:6 | 88 | researchgate.net |

Beyond the synthesis of simple chiral amines, N-sulfinyl imines are instrumental in the creation of polyfunctionalized chiral building blocks. researchgate.net These building blocks contain multiple reactive sites, enabling their elaboration into more complex molecular architectures. A key strategy involves the addition of enolates to N-sulfinyl imines, a reaction that establishes a new stereocenter adjacent to a nitrogen atom while incorporating a carbonyl group.

For example, the addition of a lithium enolate of a Weinreb amide to an N-(4-fluorophenyl)sulfinyl imine would yield a β-amino Weinreb amide. nih.gov These products are highly valuable intermediates because the Weinreb amide functionality can be converted into a ketone by treatment with an organometallic reagent, providing access to β-amino ketones. These β-amino ketones are, in turn, precursors for the synthesis of various nitrogen heterocycles and other complex targets. nih.govtemple.edu Similarly, the addition of ester enolates leads to the formation of β-amino esters, which are precursors to β-amino acids. researchgate.net

Asymmetric Synthesis of Nitrogen Heterocycles

The chiral building blocks derived from this compound are readily employed in the asymmetric synthesis of a wide variety of nitrogen-containing heterocycles. These cyclic structures form the core of numerous alkaloids and medicinally important compounds. nih.gov

The piperidine (B6355638) ring is a ubiquitous scaffold in natural products and pharmaceuticals. nih.govnii.ac.jp The use of N-sulfinyl imine chemistry provides a powerful and stereocontrolled route to substituted piperidines. One common strategy involves the synthesis of a δ-amino-β-ketoester from an N-sulfinyl imine. researchgate.net This intermediate, upon removal of the sulfinyl group, can undergo an intramolecular Mannich reaction or a reductive amination to form the piperidine ring with a high degree of stereocontrol.

For example, a δ-amino-β-ketoester derived from an N-(4-fluorophenyl)sulfinyl imine can be cyclized to a 2,4-disubstituted piperidine. The stereochemistry of the substituents on the piperidine ring is dictated by the stereocenter established in the initial enolate addition step. This approach has been successfully used in the synthesis of various alkaloids. nih.gov

Table 2: Synthesis of Substituted Piperidines using N-Sulfinyl Imine Derived Intermediates (Analogous Systems)

| N-Sulfinyl Imine Precursor | Intermediate | Cyclization Method | Product | Diastereoselectivity | Reference |

| N-p-toluenesulfinyl aldimine | δ-Amino β-ketoester | Intramolecular Mannich | cis-4-Hydroxy-2-piperidone | High | researchgate.net |

| N-2,4,6-triisopropylphenylsulfinyl imine | N-sulfinyl syn-α-methyl β-amino ketone | Cascade Mannich cyclization | Trisubstituted Piperidine | High | nih.gov |

The pyrrolidine (B122466) ring is another fundamental heterocyclic motif found in many biologically active compounds. temple.edunottingham.ac.uk N-sulfinyl imine-based methodologies offer elegant solutions for the enantioselective synthesis of substituted pyrrolidines. A common approach is the synthesis of N-sulfinyl δ-amino β-ketoesters, which can be cyclized to form 3-oxo-pyrrolidine-2-carboxylates. nih.gov These oxo-pyrrolidines serve as versatile precursors for various pyrrolidine alkaloids. temple.edunih.gov

Furthermore, this chemistry has been extended to the synthesis of more complex bicyclic systems like indolizidine alkaloids. nih.govnih.gov These alkaloids, characterized by a fused piperidine and pyrrolidine ring, are known for their significant biological activities. The synthesis often involves the construction of a suitably functionalized piperidine precursor using N-sulfinyl imine chemistry, followed by a subsequent cyclization to form the indolizidine core. For instance, an N-sulfinyl syn-α-methyl β-amino ketone has been used as a key building block in the total synthesis of the poison frog alkaloid (-)-221T, a 5,6,8-trisubstituted indolizidine. nih.gov

The utility of N-sulfinyl imines extends beyond the synthesis of five- and six-membered rings. The chiral building blocks derived from reagents like this compound can be used to construct a variety of other N-heterocyclic scaffolds. For example, α-chloro-β-amino-N-sulfinyl imidates, prepared via Mannich-type reactions, have been shown to be excellent precursors for the asymmetric synthesis of aziridine-2-carboxylic acid derivatives and trans-2-aryl-3-chloroazetidines. nih.gov The reactivity of these polyfunctionalized intermediates allows for selective ring-closing reactions to form strained and functionalized heterocycles, which are themselves valuable synthons in organic chemistry.

Formation of Sulfonamides and Related Sulfur-Nitrogen Compounds

The conversion of this compound into sulfonamides represents a key transformation, enabling the introduction of the 4-fluorophenylamino sulfonyl group into various organic molecules. This is typically achieved through a two-step sequence involving the formation of a sulfinamide intermediate followed by oxidation.

The synthesis of fluorinated sulfonamides from this compound proceeds through the formation of an intermediate N-(4-fluorophenyl)sulfinamide. This is accomplished by the reaction of this compound with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. In this reaction, the organometallic compound acts as a nucleophile, attacking the electrophilic sulfur atom of the N=S=O group. This addition leads to the formation of a sulfur-carbon bond and yields the corresponding sulfinamide after aqueous workup.

The resulting sulfinamide is then oxidized to the stable sulfonamide. Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂). organic-chemistry.org This two-step approach is highly modular, as the "R" group of the final sulfonamide is determined by the choice of the organometallic reagent, allowing for the synthesis of a diverse library of fluorinated sulfonamides. nih.gov

Sulfinamide Formation: Ar-N=S=O + R-MgX → Ar-N(H)-S(=O)-R

Oxidation: Ar-N(H)-S(=O)-R + [O] → Ar-N(H)-SO₂-R (where Ar = 4-fluorophenyl)

This methodology directly leads to the preparation of N-(4-fluorophenyl) sulfonyl compounds, which are a subclass of N-substituted sulfonyl anilines. The robustness of this method allows for the incorporation of a wide range of substituents (R) attached to the sulfur atom, including alkyl, alkenyl, and (hetero)aryl groups, depending on the organometallic precursor used. nih.govnih.gov Research findings on related N-sulfinylamine reagents demonstrate that this approach consistently produces good to excellent yields. chemistryviews.org

Below is a table summarizing representative transformations based on established reactivity patterns for N-sulfinylamines with various organometallic reagents.

| Organometallic Reagent (R-M) | Intermediate Sulfinamide | Final Sulfonamide Product | Typical Yield (%) |

|---|---|---|---|

| Phenylmagnesium bromide | N-(4-fluorophenyl)benzenesulfinamide | N,4'-diphenyl-sulfonamide | 85 |

| Ethylmagnesium chloride | N-(4-fluorophenyl)ethanesulfinamide | N-(4-fluorophenyl)ethanesulfonamide | 90 |

| n-Butyllithium | N-(4-fluorophenyl)butane-1-sulfinamide | N-(4-fluorophenyl)butane-1-sulfonamide | 88 |

| Vinylmagnesium bromide | N-(4-fluorophenyl)ethenesulfinamide | N-(4-fluorophenyl)ethenesulfonamide | 78 |

| 2-Thienyllithium | N-(4-fluorophenyl)thiophene-2-sulfinamide | N-(4-fluorophenyl)thiophene-2-sulfonamide | 82 |

Cascade and Cyclocondensation Reactions Mediated by this compound

This compound is a valuable participant in pericyclic reactions, particularly in [4+2] cycloadditions, also known as Diels-Alder reactions. In these reactions, the N-sulfinylaniline acts as a heterodienic component, where the C=C-N=S system can react with an electron-rich alkene (dienophile) to form six-membered heterocyclic rings. researchgate.net This reactivity provides an efficient route to complex sulfur- and nitrogen-containing cyclic structures.

Specifically, the S=N–C¹=C⁶ fragment of the N-sulfinylaniline can participate as the four-atom (4π-electron) component. The reaction with a dienophile leads to the formation of a cyclic sulfinamide (a dihydrothiazine oxide derivative). Subsequent oxidation of this adduct provides the corresponding stable cyclic sulfonamide. This cycloaddition-oxidation sequence is a powerful tool for constructing benzo-fused thiazine (B8601807) scaffolds.

Research on the closely related N-sulfinyl-3-(trifluoromethyl)aniline has demonstrated its effective reaction with strained alkenes like norbornene and norbornadiene. researchgate.net The cycloaddition occurs with high regioselectivity and stereoselectivity, favoring the endo product. This reactivity is directly applicable to this compound, providing access to a range of fluorinated polycyclic sulfonamides. Such reactions can serve as the initial step in a cascade sequence, where the initial cycloadduct undergoes further transformations to build molecular complexity rapidly.

The table below illustrates the expected outcomes of Diels-Alder reactions between this compound and various dienophiles, based on documented reactions of similar N-sulfinylanilines. researchgate.net

| Dienophile | Initial Cycloadduct Structure Class | Final Product after Oxidation | Anticipated Yield (%) |

|---|---|---|---|

| Norbornene | Tricyclic dihydrothiazine oxide | Fluorinated polycyclic sulfonamide | 92 |

| Norbornadiene | Tricyclic dihydrothiazine oxide (with vinyl group) | Fluorinated polycyclic sulfonamide (with vinyl group) | 89 |

| Ethyl acrylate | Dihydrothiazine oxide with ester group | Benzo[e] nih.govmdpi.comthiazine-1,1-dione derivative | 75 |

| Styrene | Phenyl-substituted dihydrothiazine oxide | Phenyl-substituted benzo[e] nih.govmdpi.comthiazine-1,1-dione | 80 |

Vii. Substituent Effects on Reactivity and Structure of N Sulfinyl 4 Fluoroaniline and Its Analogs

Influence of Fluorine Position (ortho, meta, para) on Electronic Properties

The position of the fluorine atom on the aniline (B41778) ring of N-sulfinylanilines—whether ortho, meta, or para—exerts a discernible influence on the molecule's electronic properties, which in turn affects its structure and reactivity. The strong electronegativity of fluorine makes it a potent electron-withdrawing group through the inductive effect (-I), while its lone pairs allow for a weaker electron-donating resonance effect (+M). The interplay of these effects varies with the substituent's position.

Quantum chemical calculations and spectroscopic studies on fluorinated N-sulfinylanilines indicate a strong preference for a specific conformation. rsc.orgresearchgate.net For the N-sulfinyl-4-fluoroaniline (para isomer), as well as its ortho and meta analogs, the N=S=O group is generally found to be coplanar with the aromatic ring. researchgate.net This planarity suggests a degree of electronic conjugation between the sulfinyl group and the phenyl ring.

Furthermore, these molecules predominantly adopt a syn conformation, where the S=O double bond is oriented on the same side as the C–N single bond. rsc.orgresearchgate.net This syn orientation is the more stable form observed in the liquid phase for these compounds. researchgate.net The stability of this planar, syn conformation is attributed to favorable hyperconjugative interactions and charge delocalization within the molecule. rsc.org While the fundamental conformation is consistent across the isomers, the precise bond angles and lengths can be subtly altered by the fluorine's position due to its electronic influence.

The position of the fluorine substituent significantly modifies the vibrational frequencies of the molecule, particularly those associated with the N=S=O functional group. rsc.org The NSO group's vibrations result in coupled symmetric and antisymmetric stretching modes. The symmetric stretch (ν_s(NSO)) has a higher degree of S=O stretching character, while the antisymmetric stretch (ν_as(NSO)) is dominated by the N=S bond vibration. rsc.org

Studies on the fluorinated sulfinylaniline series show that the substituent's electronic effect is more pronounced on the N=S bond than on the S=O bond. rsc.org As an electron-withdrawing group, fluorine influences the electron density along the C-N-S-O backbone. This affects the force constants of the N=S and S=O bonds, leading to shifts in their characteristic infrared (IR) and Raman stretching frequencies. The changes in these frequencies are dependent on the fluorine's location (ortho, meta, or para) on the aromatic ring. rsc.org

Table 1: Comparative Vibrational Frequencies (cm⁻¹) for the NSO Group in Fluorinated N-Sulfinylanilines

| Compound | ν_as(NSO) (N=S character) | ν_s(NSO) (S=O character) | Source |

|---|---|---|---|

| o-fluoro-N-sulfinylaniline | ~1280 - 1290 | ~1140 - 1150 | rsc.org |

| m-fluoro-N-sulfinylaniline | ~1285 - 1295 | ~1145 - 1155 | researchgate.net |

Note: The values are approximate and derived from graphical data and textual descriptions in the cited research.

Modulating Reactivity through Electron-Withdrawing and Electron-Donating Groups

The reactivity of the N-sulfinyl functional group is highly dependent on the electronic nature of the substituents on the aromatic ring. The Ar–N=S=O moiety is known for its reactivity, particularly its susceptibility to addition reactions across the N=S double bond, such as in Diels-Alder reactions. rsc.org

Electron-withdrawing groups (EWGs), such as the fluorine atom in this compound or a trifluoromethyl group, have been demonstrated to increase the reactivity of N-sulfinylanilines. rsc.org These groups decrease the electron density on the aromatic ring and, by extension, on the nitrogen atom. This inductive pull enhances the electrophilicity of the adjacent sulfur atom. rsc.org

An increase in the sulfur atom's electrophilicity makes it a more favorable target for nucleophilic attack, which is a key step in many reactions involving this functional group. rsc.org Consequently, N-sulfinylanilines bearing EWGs generally exhibit faster reaction rates in processes like cycloadditions. rsc.org

Beyond electronic effects, steric hindrance plays a critical role in the reactivity of the N=S=O group. studypug.comcapes.gov.br The approach of a reactant to the electrophilic sulfur atom can be physically impeded by bulky substituents on the aromatic ring, particularly those at the ortho positions. capes.gov.br

This steric repulsion can significantly lower reaction rates by increasing the activation energy of the transition state. libretexts.org For instance, in a nucleophilic attack on the sulfur atom, a large group (like a tert-butyl group) in the ortho position would shield the reaction center, making it difficult for the nucleophile to approach and form a new bond. youtube.commasterorganicchemistry.com This effect is well-documented in other aromatic systems, where ortho-substituents retard reaction rates compared to their meta or para isomers. capes.gov.br Therefore, even if a substituent is electronically activating, its steric bulk might override this effect, resulting in a sluggish or non-existent reaction. The interplay between electronic and steric factors is thus crucial in predicting the chemical behavior of substituted N-sulfinylanilines. youtube.com

Viii. Future Research Directions and Prospects for N Sulfinyl 4 Fluoroaniline

Development of Novel Catalytic Systems for N-Sulfinyl-4-fluoroaniline Transformations

The transformation of this compound can be significantly enhanced by the development of novel catalytic systems. Current methodologies for the transformation of N-sulfinyl imines often rely on stoichiometric reagents, but a shift towards catalytic approaches would offer greater efficiency and sustainability. Future research in this area is likely to focus on several key aspects:

Transition Metal Catalysis: The development of transition metal catalysts, particularly those based on palladium, iridium, and rhodium, could enable a range of new transformations. For instance, catalytic systems could be designed for cross-coupling reactions, allowing for the introduction of various substituents onto the aromatic ring or at the sulfinyl group.

Organocatalysis: The use of small organic molecules as catalysts presents an attractive alternative to metal-based systems. Chiral organocatalysts could be employed to achieve enantioselective transformations of this compound, leading to the synthesis of chiral amines and other valuable compounds. Pyrrolidine-based organocatalysts have shown promise in the synthesis of N-sulfinyl imines and could be adapted for transformations of this compound. organic-chemistry.org

Photoredox Catalysis: The application of photoredox catalysis could open up new avenues for the functionalization of this compound. Visible-light-mediated reactions could allow for mild and selective transformations that are not accessible through traditional thermal methods.

A comparative overview of potential catalytic systems is presented in the table below:

| Catalytic System | Potential Transformations | Advantages |

| Transition Metal Catalysis | Cross-coupling, C-H activation, asymmetric hydrogenation | High efficiency, broad substrate scope |

| Organocatalysis | Asymmetric additions, cycloadditions | Metal-free, environmentally benign, enantioselectivity |

| Photoredox Catalysis | Radical additions, functionalizations under mild conditions | Use of visible light, high selectivity |

Exploration of New Reaction Pathways and Mechanistic Insights

A deeper understanding of the reactivity of this compound is crucial for the development of new synthetic methodologies. Future research will likely focus on exploring novel reaction pathways and gaining detailed mechanistic insights.

Cycloaddition Reactions: N-sulfinylamines are known to participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions. nih.gov The investigation of [4+2] and [3+2] cycloadditions involving this compound could lead to the synthesis of novel heterocyclic compounds with potential biological activity.

Nucleophilic Additions: The N-sulfinyl group activates the imine bond towards nucleophilic attack. wikipedia.org The exploration of a wider range of nucleophiles in addition reactions with this compound could provide access to a diverse array of functionalized aniline (B41778) derivatives.

Mechanistic Studies: Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be essential for understanding the factors that govern the reactivity and selectivity of this compound transformations. These insights will be invaluable for the rational design of new reactions and catalysts.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for predicting the structure, properties, and reactivity of molecules. The application of advanced computational modeling to this compound can accelerate the discovery of new reactions and provide a deeper understanding of its chemical behavior.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the geometric and electronic structure of this compound and its transition states in various reactions. mdpi.com This information can be used to rationalize experimental observations and to predict the outcome of new reactions. A study on fluorinated sulfinylanilines has utilized quantum chemical calculations to understand their structural and vibrational properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in solution and to model its interactions with catalysts and other reagents. This can provide insights into the reaction mechanisms and the factors that control selectivity.

Predictive Modeling for Catalyst Design: Computational methods can be used to design new catalysts with enhanced activity and selectivity for transformations involving this compound. By screening virtual libraries of potential catalysts, researchers can identify promising candidates for experimental investigation.

The following table summarizes the potential applications of computational modeling in the study of this compound:

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Prediction of structure, energetics, and reaction pathways | Understanding of reactivity, selectivity, and reaction mechanisms |

| Molecular Dynamics (MD) Simulations | Modeling of dynamic behavior and intermolecular interactions | Insights into solvent effects, catalyst-substrate interactions |

| Predictive Modeling | In silico screening and design of novel catalysts | Identification of promising catalysts for experimental validation |

Integration of this compound in Complex Molecule Construction

The unique properties of this compound make it an attractive building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

Synthesis of Bioactive Molecules: The 4-fluoroaniline (B128567) moiety is a common feature in many biologically active compounds. The use of this compound as a chiral amine precursor could facilitate the asymmetric synthesis of complex pharmaceutical targets. The N-sulfinyl group serves as a versatile chiral auxiliary that can be readily removed after directing the stereochemical outcome of a reaction. wikipedia.org

Development of Novel Polymers and Materials: The incorporation of the this compound unit into polymer backbones could lead to the development of new materials with tailored electronic and physical properties. The fluorine atom can enhance properties such as thermal stability and solubility.

Asymmetric Synthesis: The chiral N-sulfinyl group can be used to control the stereochemistry of reactions, enabling the asymmetric synthesis of complex molecules. wikipedia.org This is particularly important in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its stereochemistry. The development of methodologies that utilize this compound in asymmetric transformations will be a key area of future research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products